molecular formula C16H17F3N2O4 B2559604 Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate CAS No. 318469-59-9

Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate

Cat. No. B2559604
CAS RN: 318469-59-9
M. Wt: 358.317
InChI Key: BEUXGBVLOMPGTF-UHFFFAOYSA-N
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Description

Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate is a chemical compound with the molecular formula C16H17F3N2O4 . It is a solid substance with a molecular weight of 394.37 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17F3N2O5S/c1-2-25-13(21)9-12-14(22)19-6-7-20(12)26(23,24)11-5-3-4-10(8-11)15(16,17)18/h3-5,8,12H,2,6-7,9H2,1H3,(H,19,22) . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

  • Impurity Profile Analysis : This compound, a glycoprotein IIb/IIIa antagonist, was studied for its impurity profile using liquid chromatography-mass spectrometry. This research was significant in the development of the compound for chronic oral treatment of thrombotic disorders (Thomasberger et al., 1999).

  • Learning and Memory Facilitation : Another study synthesized derivatives of this compound and examined their effects on learning and memory facilitation in mice. The research found that certain doses of the compound significantly improved performance in a water maze test (Li Ming-zhu, 2012).

  • Stereoselective Synthesis : Research focused on a one-pot, four-component tandem reaction involving this compound for the synthesis of highly functionalized [1,4]-thiazines. The process demonstrated high stereoselectivity and good yields, indicating potential for complex organic synthesis (Indumathi et al., 2007).

  • Vasodilation Properties : A study synthesized derivatives of this compound and screened them for vasodilation activity. Some derivatives revealed remarkable vasodilation potency, indicating potential therapeutic applications in cardiovascular disorders (Girgis et al., 2008).

  • Synthesis of Novel Series of α-Ketoamide Derivatives : This compound was used as an additive in the synthesis of α-ketoamide derivatives. The study highlighted its effectiveness in terms of purity and yield, demonstrating its utility in medicinal chemistry (El‐Faham et al., 2013).

  • Antimicrobial Agent Synthesis : Research included the synthesis of new benzothiazoles with this compound as an intermediate. The synthesized compounds were evaluated for their antimicrobial activity, though the study reported no significant activity (Al-Talib et al., 2016).

  • Optically Active Piperazines Synthesis : This compound was used in the synthesis of optically active piperazines. The study showed that these piperazines could be synthesized while retaining the configuration of the starting aziridines, indicating potential for chiral synthesis applications (Yahiro & Ito, 1986).

  • Anti-inflammatory and Analgesic Activity : A study synthesized 3-aroylmethylene-2-piperazinones derivatives and evaluated their anti-inflammatory and analgesic activity. The research aimed to understand the impact of different substituents on biological activity (Milyutin et al., 1994).

Safety And Hazards

The safety information available indicates that this compound may pose certain hazards. The compound is associated with the GHS07 pictogram and the signal word "Warning" . For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

ethyl 2-[3-oxo-1-[3-(trifluoromethyl)benzoyl]piperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O4/c1-2-25-13(22)9-12-14(23)20-6-7-21(12)15(24)10-4-3-5-11(8-10)16(17,18)19/h3-5,8,12H,2,6-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUXGBVLOMPGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate

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